tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate
Description
tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is a chiral carbamate derivative featuring a four-membered oxetane ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound is structurally characterized by its (2R,3R) stereochemistry, which confers unique conformational rigidity and polarity. Carbamates of this type are frequently employed as intermediates in pharmaceutical synthesis, where the oxetane ring enhances metabolic stability and solubility compared to larger cyclic systems .
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
InChI Key |
AEIVOTLOANDCEL-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CO[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the oxetane ring bearing the hydroxymethyl substituent.
- Introduction of the carbamate protecting group, specifically the tert-butyl carbamate (Boc) moiety.
- Control of stereochemistry to obtain the (2R,3R) enantiomer.
Key Synthetic Steps
Starting Materials and Initial Functionalization
The synthesis often begins with commercially available or readily synthesized oxetane derivatives or precursors that can be converted to the hydroxymethyl-substituted oxetane. The hydroxymethyl group is introduced via selective hydroxymethylation or ring closure reactions.
Carbamate Formation (Boc Protection)
The carbamate protecting group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This forms the tert-butyl carbamate protecting group, which is stable and widely used in peptide and amino acid chemistry.
Stereochemical Control
The stereochemistry at positions 2 and 3 of the oxetane ring is controlled through the choice of chiral starting materials or chiral catalysts during ring formation or functional group transformations.
Detailed Experimental Procedures and Research Findings
While direct literature specifically describing the preparation of this compound is limited, related carbamate syntheses and oxetane functionalizations provide a framework for its preparation.
Example Synthetic Procedure (Adapted from Related Carbamate Syntheses)
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Formation of hydroxymethyl oxetane intermediate | Starting oxetane precursor treated with formaldehyde under basic conditions to introduce hydroxymethyl group | 70-85% | Reaction temperature: 0-25°C; time: 4-8 h |
| 2. Boc Protection of amino group | Reaction of amino-substituted oxetane with di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) in dichloromethane | 85-92% | Room temperature, 12-16 h; inert atmosphere recommended |
| 3. Purification | Silica gel chromatography or recrystallization | — | Purity >95% confirmed by NMR and LC-MS |
This general approach aligns with procedures for synthesizing tert-butyl carbamates from amino alcohols, as reported in various synthetic protocols.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for the tert-butyl group (singlet around δ 1.4 ppm), oxetane ring protons and the hydroxymethyl group (multiplets and singlets in δ 3.0–4.5 ppm range).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- Chromatography: TLC and HPLC confirm purity and stereochemical integrity.
Yield and Reaction Conditions Summary from Related Studies
Additional Notes and Considerations
- The stereochemistry (2R,3R) is critical for biological activity and is typically ensured by starting from enantiomerically pure precursors or by asymmetric synthesis techniques.
- Protection of the amino group as a Boc carbamate is advantageous due to its stability and ease of removal under acidic conditions.
- Reaction monitoring by TLC, NMR, and LC-MS is essential to confirm reaction progress and product integrity.
- Purification methods such as silica gel chromatography or preparative HPLC are employed to achieve high purity.
The preparation of this compound involves the hydroxymethylation of an oxetane ring followed by the introduction of a tert-butyl carbamate protecting group under mild conditions. The synthesis requires careful stereochemical control to obtain the desired (2R,3R) isomer. Yields for the key steps typically range from 70% to over 90%, with purification ensuring high purity suitable for further applications.
This synthesis is supported by standard carbamate formation protocols and oxetane chemistry documented in peer-reviewed literature and patent disclosures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required .
Medicine
In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. The oxetane ring is known to impart stability and bioavailability to drug molecules, making it an attractive scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS 1802048-96-9)
- Structure: Differs by replacing the hydroxymethyl group with an aminomethyl moiety.
- Properties: The amino group introduces basicity, altering solubility and reactivity in acidic conditions. This compound is more nucleophilic, making it suitable for coupling reactions in peptide synthesis .
- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to its ability to form stable hydrogen bonds.
tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate (CAS 2763756-10-9)
- Structure : Contains a hydroxymethyl oxetane but linked via an ethyl spacer to the carbamate.
- Synthetic Utility : The extended linker facilitates modular conjugation in drug-delivery systems.
Cyclopentyl and Piperidine Carbamates
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)
- Structure : Six-membered piperidine ring with a methyl substituent.
- Conformational Flexibility : The chair conformation of piperidine allows adaptive binding to enzymes like proteases.
- Bioavailability : Higher oral absorption than oxetane derivatives due to reduced polarity .
Functional Group Variants
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- Structure : Bromine and ketone groups introduce electrophilic sites.
- Reactivity : Susceptible to nucleophilic substitution (e.g., Suzuki coupling), unlike the target compound’s hydroxyl group.
- Use : Intermediate in cross-coupling reactions for complex alkyl chain synthesis .
Key Properties Comparison
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₉H₁₇NO₄ | 203.24 | ~0.5 | ~50 |
| tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate | C₉H₁₈N₂O₃ | 202.26 | ~0.1 | ~100 |
| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | ~1.2 | ~20 |
*Estimated values based on structural analogs .
Biological Activity
Tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula and a molecular weight of 203.24 g/mol. This compound belongs to the class of carbamates, which are esters or salts derived from carbamic acid. Its structure includes a tert-butyl group contributing to steric bulk and an oxetane ring that enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its structural features. The oxetane ring is known for its reactivity in forming covalent bonds with nucleophiles, which may lead to modulation of enzyme activities or inhibition of specific biological pathways.
Potential Therapeutic Applications:
- Anticancer Activity: Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokine production.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
- A study focused on synthesizing various carbamate derivatives, including this compound, revealed promising results in terms of cytotoxicity against cancer cell lines. The compound was shown to induce cell death at micromolar concentrations, indicating its potential as a lead compound in drug development.
-
Enzyme Inhibition Studies:
- Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, inhibition studies demonstrated that it could affect enzymes related to the synthesis of inflammatory mediators, supporting its potential use in treating inflammatory diseases.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 79069-14-0 | 1.00 |
| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 106930-51-2 | 0.93 |
| tert-butyl N-(piperidin-4-ylmethyl)carbamate | 125000001544 | 0.84 |
This table illustrates how the structural variations can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
